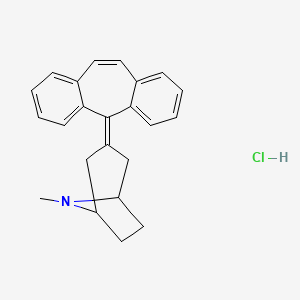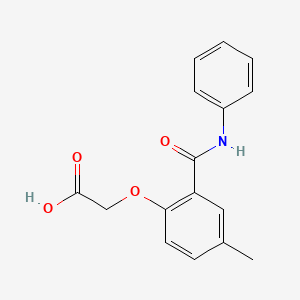
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound features a phenoxyacetic acid moiety substituted with a phenylamino carbonyl group and a methyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino carbonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenoxy and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino carbonyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: A simpler analog without the phenylamino carbonyl group.
4-Methylphenoxyacetic acid: Lacks the phenylamino carbonyl group but retains the methyl substitution.
Phenylacetic acid: Contains a phenyl group but lacks the phenoxy and methyl substitutions.
Uniqueness
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid is unique due to the presence of both the phenylamino carbonyl group and the methyl substitution on the phenoxyacetic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
35422-34-5 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-[4-methyl-2-(phenylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-7-8-14(21-10-15(18)19)13(9-11)16(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
XHMOXWOKTHCXPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)O)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


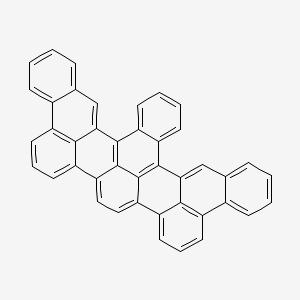
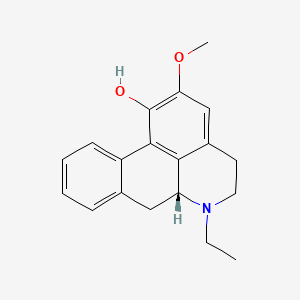
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
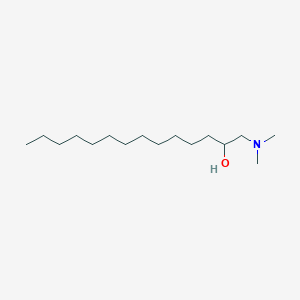
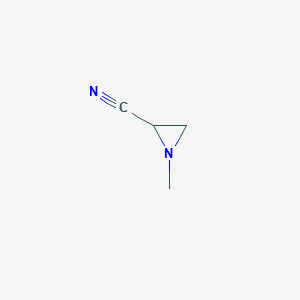
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
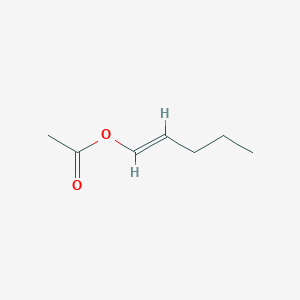
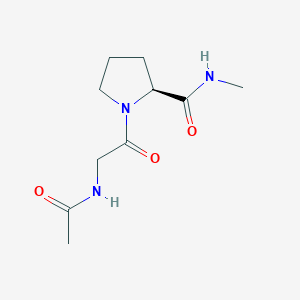
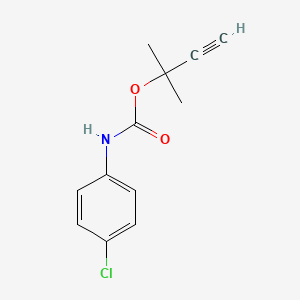
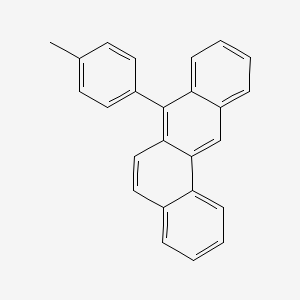

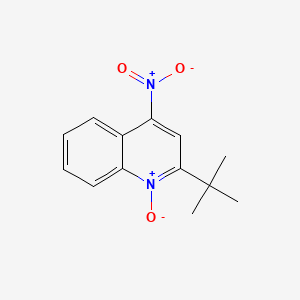
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
